4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is a compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it a valuable subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 2,2,2-trifluoroethyl ketones, followed by carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, making it a compound of interest for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
- 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
- 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Uniqueness
What sets 4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride apart from similar compounds is its hydrochloride salt form, which enhances its solubility and stability . This makes it more suitable for various applications, particularly in biological and medicinal research .
Properties
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14;/h1H,2,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKOKJGJYOURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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